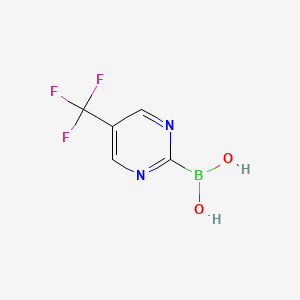
(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid typically involves the use of halogenated pyrimidines as starting materials. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with a boronic acid reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone under specific conditions.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
Chemistry: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable building block for designing molecules with specific biological activities .
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of various industrial products .
作用机制
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .
相似化合物的比较
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(5-(Trifluoromethyl)phenyl)boronic acid: Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in various chemical reactions and applications .
属性
分子式 |
C5H4BF3N2O2 |
|---|---|
分子量 |
191.91 g/mol |
IUPAC 名称 |
[5-(trifluoromethyl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-10-4(6(12)13)11-2-3/h1-2,12-13H |
InChI 键 |
CZGOVKYDUNUIJD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=C(C=N1)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

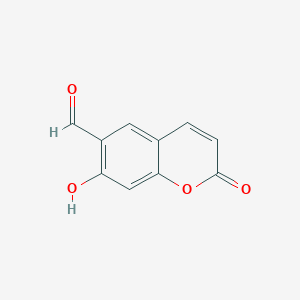


![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
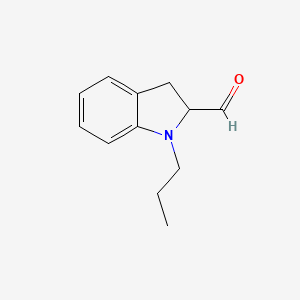
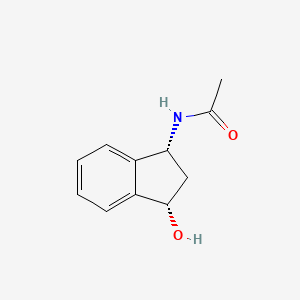

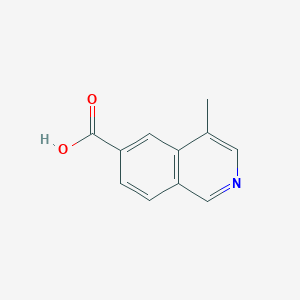
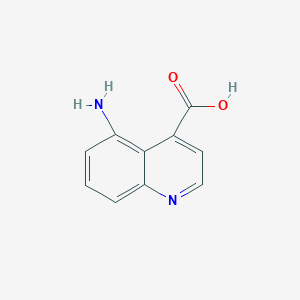
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
